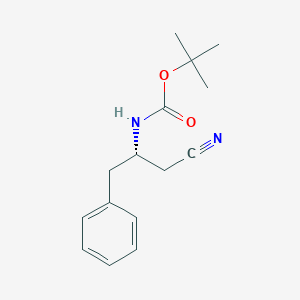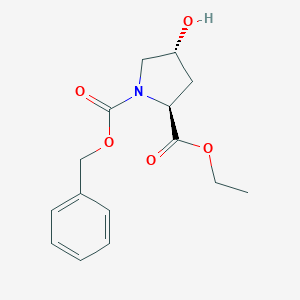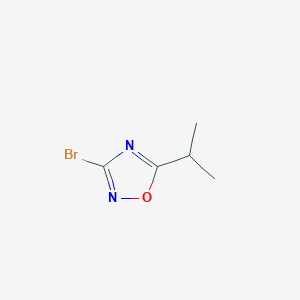
3-Bromo-5-isopropyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a compound with the empirical formula C6H9BrN2O and a molecular weight of 205.05 . It is a solid substance . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various methods . A general synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and NIITP presented an attractive and unsolved challenge . A one-pot oxadiazole synthesis-functionalization strategy would be a synthetically empowering solution .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-isopropyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazoles are diverse. This mechanistic dichotomy from a typical active ester intermediate results in mild reaction conditions .Physical And Chemical Properties Analysis
3-Bromo-5-isopropyl-1,2,4-oxadiazole is a solid substance . It has an empirical formula of C6H9BrN2O and a molecular weight of 205.05 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Oxadiazoles, including variants like 3-Bromo-5-isopropyl-1,2,4-oxadiazole, are noted for their chemical structure, featuring a five-membered heteroaromatic ring with two carbons, two nitrogens, and one oxygen. These structures are prevalent in drug-like molecules, often used as bioisosteric replacements for ester and amide functionalities. Their intrinsic properties, such as lipophilicity, metabolic stability, and solubility, differ significantly between isomers, influenced by factors like charge distribution and dipole moments. Novel synthetic routes have been developed to access a broad spectrum of oxadiazoles, including 1,3,4-oxadiazoles, under mild conditions, signifying the industrial relevance and application potential of these compounds (Boström et al., 2012).
Biological Activities and Pharmaceutical Applications
Compounds bearing an oxadiazole ring, including the 3-Bromo-5-isopropyl-1,2,4-oxadiazole, display a wide range of biological activities, making them a focal point in medicinal chemistry. These activities include anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. The 1,3,4-oxadiazole moiety, in particular, is extensively explored in medicinal chemistry, underscoring the therapeutic potential of these compounds in various domains (Ruan et al., 2022).
Material Science and Industrial Applications
The unique properties of 3-Bromo-5-isopropyl-1,2,4-oxadiazole extend beyond pharmaceuticals into material science and other industrial applications. For instance, the intrinsic asymmetry of the 1,2,4-oxadiazole unit has been leveraged to synthesize isomers with high triplet energies, making them suitable as host materials in blue OLEDs, indicating the potential of these compounds in advanced material science and electronic applications (Li et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The future directions of 1,3,4-oxadiazole research include the development of new methods of obtaining complex structures containing oxadiazole rings due to the constantly growing interest in heterocyclic systems of this nature . The chemical intuitions to design new chemical entities with potential anti-infective activity are also being explored .
Eigenschaften
IUPAC Name |
3-bromo-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCHCHGUKABLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isopropyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
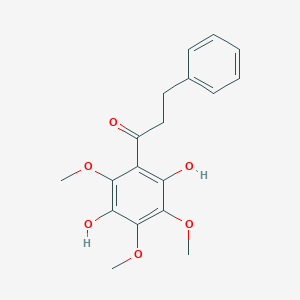

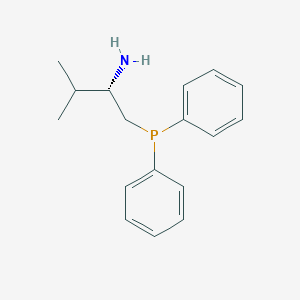
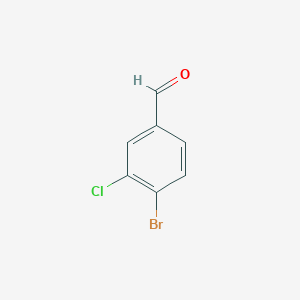
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
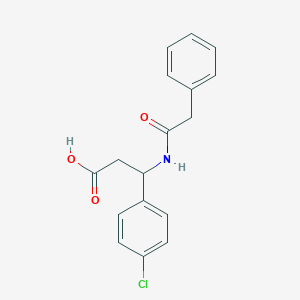

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)

